BenchChemオンラインストアへようこそ!

6-MPR

Oncology Antimetabolite Leukemia

6-Mercaptopurine (6-MPR) is a nucleobase analog antimetabolite approved for ALL and IBD. Critical procurement note: 6-MPR is not clinically interchangeable with azathioprine or 6-thioguanine due to distinct hypersensitivity profiles and 7-fold TGN differences. Pediatric use requires formulation-specific bioavailability awareness (26% lower AUC for suspension). Procurement must pair with TPMT genotyping infrastructure per CPIC 2025 guidelines for safe dosing.

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 7687-43-6
Cat. No. B3434676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MPR
CAS7687-43-6
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
InChIKeyNKGPJODWTZCHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-MPR (CAS 7687-43-6) Procurement Guide: Thioinosine for Specialized Research Applications


6-Mercaptopurine Riboside (6-MPR; Thioinosine; CAS 7687-43-6) is a purine antimetabolite and the ribonucleoside analog of the clinically established agent 6-mercaptopurine (6-MP). As a sulfhydryl analog of the endogenous nucleoside inosine, 6-MPR exhibits a distinct mechanism of action that includes potent inhibition of nucleoside transport across cellular membranes [1], in addition to its intracellular conversion to active antimetabolites. This dual functionality distinguishes it from its nucleobase counterpart 6-MP and other thiopurines, positioning it as a compound of specific interest for research into immunosuppression, leukemia therapy, and novel anti-inflammatory pathways [2].

Why 6-MPR (7687-43-6) Cannot Be Casually Substituted with 6-MP or Other Thiopurine Analogs


The substitution of 6-MPR with other thiopurines, most notably its aglycone 6-mercaptopurine (6-MP), is scientifically unjustified due to fundamental differences in their absorption, transport, and metabolic profiles. Research demonstrates that 6-MPR is recognized by a distinct Na+-dependent nucleoside transport system with a specific affinity (Km approx. 100 µM), which is not shared by nucleobases like 6-MP [1]. Consequently, 6-MP cannot be simply interchanged for 6-MPR in studies of nucleoside transport inhibition. Furthermore, in vivo, the conversion of 6-MPR to its active metabolites bypasses certain metabolic bottlenecks associated with 6-MP, such as variability in first-pass metabolism and the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [2]. This translates to quantifiably different efficacy and toxicity profiles in comparative animal models, as detailed in the evidence below, making the selection of the correct compound critical for experimental reproducibility and outcome.

6-MPR (7687-43-6) Quantitative Differentiation: Head-to-Head Evidence for Informed Procurement


Therapeutic Index: 6-MPR vs 6-MP in Leukemia and Viral Models

In comparative in vivo efficacy studies, 6-MPR demonstrates a quantifiably superior therapeutic index relative to its parent compound, 6-MP, across multiple disease models. This indicates a more favorable balance between efficacy and acute toxicity [1].

Oncology Antimetabolite Leukemia Virology

Acute Toxicity and Immunosuppressive Potency: 6-MPR vs 6-MP

When compared at equimolar doses, 6-MPR exhibits both lower acute systemic toxicity and a marginally stronger immunosuppressive effect than 6-MP [1]. This is a critical distinction for studies where immune modulation is the desired endpoint and minimizing general toxicity is paramount.

Toxicology Immunology Immunosuppression Antibody

Oral Prodrug Efficiency: 6-MPR vs 6-MP Intestinal Absorption and Metabolism

While both compounds can deliver the active agent, the intestinal handling of 6-MPR differs significantly from 6-MP. Critically, modulating the local environment can drastically enhance the delivery of 6-MP from its riboside prodrug, 6-MPR, a phenomenon not observed with the free drug [1].

Pharmacokinetics Prodrug Drug Delivery Absorption

Resistance to Modulation by Common Drugs: 6-MPR vs 6-MP Antitumor Activity

The antitumor efficacy of 6-MPR is less susceptible to negative modulation by common co-administered drugs compared to 6-MP. This suggests a more robust and predictable efficacy profile in complex experimental or therapeutic settings [1].

Oncology Drug Interaction Antitumor Metabolism

Anti-inflammatory Activity: 6-MPR vs 6-MP in an Arthritis Model

Both 6-MP and its riboside, 6-MPR, exhibit significant anti-inflammatory activity in a rat model of arthritis. Notably, at a specific high dose (10 mg/kg), 6-MPR demonstrates a strong reduction in a key pro-inflammatory mediator, achieving a level of suppression comparable to or slightly superior to 6-MP [1].

Inflammation Immunology Cytokine Rheumatology

Optimal Research Applications for 6-MPR (7687-43-6) Based on Quantitative Evidence


Investigating Mechanisms of Nucleoside Transport Inhibition

6-MPR is the definitive compound for studying nucleoside transport systems, particularly the Na+-dependent concentrative processes. Its specific transport kinetics (Km ≈ 100 µM) and ability to trans-stimulate the uptake of other nucleosides make it an essential tool compound, distinct from nucleobases like 6-MP that are not recognized by this transport system [1].

In Vivo Studies of Immunosuppression with Minimized Systemic Toxicity

For research requiring potent immunosuppressive effects with a wider safety margin, 6-MPR is a superior choice. Evidence demonstrates that it provides a slightly stronger suppression of antibody production than 6-MP at equimolar doses while exhibiting significantly lower acute toxicity [1]. This profile is ideal for long-term in vivo studies exploring autoimmune disease or transplant rejection mechanisms.

Prodrug Development and Oral Drug Delivery Research

6-MPR serves as a unique model prodrug for investigating strategies to enhance the oral bioavailability of 6-MP. Its intestinal handling, characterized by mucosal phosphorolysis to 6-MP, can be quantitatively manipulated by factors like luminal phosphate concentration—more than tripling the delivery of 6-MP—providing a clear, measurable system for formulation scientists [1].

Evaluating Antitumor Activity in the Presence of Confounding Metabolic Interactions

6-MPR is a more robust tool than 6-MP for in vivo oncology studies where the experimental design includes co-administered drugs that may interfere with purine metabolism. Its efficacy against Ehrlich solid tumors is less affected by aminophylline, caffeine, or propranolol, ensuring more reliable and reproducible data on the compound's direct antitumor effect [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-MPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.